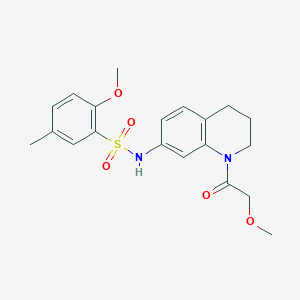

2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step reactions. It starts with the preparation of the 1,2,3,4-tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group at the appropriate position. The final step involves the sulfonamide coupling, which can be performed under various conditions using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.

Industrial production methods: Industrial production of 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide would require scalable synthetic routes, often involving batch or continuous-flow processes. Purification steps like crystallization or chromatography ensure high purity suitable for further applications.

Types of reactions it undergoes:

Oxidation: This compound can be oxidized under controlled conditions to explore its stability and the potential formation of oxidative derivatives.

Reduction: Reduction reactions involving this compound might target the methoxyacetyl group or the tetrahydroquinoline ring.

Substitution: Various substituents can be introduced at different positions of the compound using electrophilic or nucleophilic substitution reactions.

Common reagents and conditions:

Oxidation: Peroxides or other oxidizing agents under mild to moderate conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon, or other reducing agents.

Substitution: Alkyl halides, acyl halides, and various nucleophiles in organic solvents.

Major products formed: The products of these reactions vary based on the specific conditions but can include hydroxylated, reduced, or substituted derivatives of the original compound.

4. Scientific Research Applications: this compound finds applications across multiple domains:

Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.

Biology: The compound's structural motifs are explored for interactions with biological targets.

Medicine: It is studied for potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Its derivatives might be used in the development of advanced materials or as intermediates in chemical manufacturing processes.

5. Mechanism of Action: The compound's effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action can involve inhibition or modulation of these targets, influencing various biochemical pathways. Detailed studies would elucidate its binding affinities, selectivity, and downstream effects.

6. Comparison with Similar Compounds: When comparing this compound with other similar compounds, several unique aspects stand out:

Structural uniqueness: The combination of methoxyacetyl, tetrahydroquinoline, and methylbenzenesulfonamide is relatively uncommon, providing a distinct chemical profile.

Reactivity: Its specific functional groups enable diverse chemical transformations.

Biological activity: Preliminary studies may suggest distinctive biological effects compared to analogs.

Similar compounds include:

2-methoxy-N-(1-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide

Derivatives of 1,2,3,4-tetrahydroquinoline with varying substituents

Biologische Aktivität

2-Methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4S, with a molecular weight of approximately 388.47 g/mol. The structure includes a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often inhibit the activity of enzymes involved in the synthesis of folate in bacteria, making them effective as antibacterial agents.

- Interaction with Receptors : The tetrahydroquinoline moiety may interact with various neurotransmitter receptors, potentially influencing CNS activity and offering analgesic effects.

Biological Activity Data

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antitumor Activity : Research conducted on the cytotoxic effects of this compound on cancer cell lines showed promising results. The compound induced apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations. Mechanistic studies revealed that it activated the caspase pathway, leading to programmed cell death .

- Analgesic Properties : In vitro assays demonstrated that the compound acts as a partial agonist at the mu-opioid receptor. This suggests potential use in pain management therapies similar to other opioid derivatives but with possibly reduced side effects .

Eigenschaften

IUPAC Name |

2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-6-9-18(27-3)19(11-14)28(24,25)21-16-8-7-15-5-4-10-22(17(15)12-16)20(23)13-26-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSYKXRHFNIZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.